PPARδ Agonist Class Activity: Scaffold Contribution Without Target-Specific Data
The 2-(1-piperidinyl)-1,3-benzothiazole scaffold, to which Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate belongs, was identified as a novel PPARδ agonist chemotype through virtual screening. In the parent series, compound 12 (a close analog with a modified piperidine group) exhibited an EC50 of 0.0082 µM (8.2 nM) for human PPARδ transactivation and demonstrated >1,000-fold selectivity over PPARα and PPARγ [1]. No direct quantitative data exists for the methyl ester derivative itself, but this class-level inference suggests that the benzothiazole-piperidine core is a productive starting point for PPARδ ligand discovery, making the ester a viable intermediate for further optimization.
| Evidence Dimension | Human PPARδ transactivation EC50 |
|---|---|
| Target Compound Data | Not directly tested |
| Comparator Or Baseline | Compound 12 from the 2-(1-piperidinyl)-1,3-benzothiazole series: EC50 = 8.2 nM |
| Quantified Difference | Class-level inference only; specific analog data provided as proxy |
| Conditions | GAL4-hPPARδ LBD transactivation assay in HepG2 cells |
Why This Matters
Procurement of the methyl ester provides a key synthetic intermediate; optimization of the ester group is a common strategy to improve ADME properties, and the class-level potent activity justifies investment in this specific scaffold.
- [1] Kato T, Ohara T, Suzuki N, et al. Discovery and structure-based design of a new series of potent and selective PPARδ agonists utilizing a virtual screening method. Bioorg Med Chem Lett. 2022;66:128567. View Source
